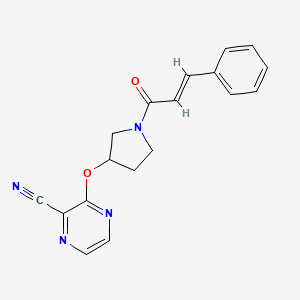

(E)-3-((1-cinnamoylpyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

(E)-3-((1-Cinnamoylpyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a pyrazine-based compound characterized by a pyrazine-2-carbonitrile core substituted with a cinnamoylpyrrolidinyloxy group in the (E)-configuration. The cinnamoyl moiety introduces aromatic and hydrophobic properties, while the pyrrolidine ring may enhance conformational flexibility and bioavailability. This compound is structurally related to chalcone derivatives, which are known for their antimicrobial and receptor-binding activities . Its synthesis likely involves Claisen-Schmidt condensation or Minisci alkylation, common methods for pyrazinecarbonitrile derivatives .

Properties

IUPAC Name |

3-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c19-12-16-18(21-10-9-20-16)24-15-8-11-22(13-15)17(23)7-6-14-4-2-1-3-5-14/h1-7,9-10,15H,8,11,13H2/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDDATMAARJYGP-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-((1-cinnamoylpyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, with the CAS number 2035007-58-8, is a compound that has garnered interest due to its potential biological activities. This article explores its structure, synthesis, and biological properties based on available research findings.

Chemical Structure and Properties

The molecular formula of (E)-3-((1-cinnamoylpyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is C18H16N4O2, with a molecular weight of 320.3 g/mol. The structure features a pyrazine ring substituted with a cinnamoyl group and a pyrrolidine moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H16N4O2 |

| Molecular Weight | 320.3 g/mol |

| CAS Number | 2035007-58-8 |

| SMILES | N#Cc1nccnc1OC1CCN(C(=O)C=Cc2ccccc2)C1 |

Synthesis

The synthesis of (E)-3-((1-cinnamoylpyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step reactions that include the formation of the pyrazine core followed by the introduction of the cinnamoyl and pyrrolidine groups. Detailed synthetic pathways are often proprietary or found in specialized literature.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (E)-3-((1-cinnamoylpyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown activity against various bacterial strains, suggesting potential applications in treating infections.

Neuroprotective Properties

There is emerging evidence that compounds containing pyrazine and pyrrolidine structures may possess neuroprotective effects. Research into related compounds has demonstrated their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. This inhibition could suggest a similar potential for (E)-3-((1-cinnamoylpyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile.

Anti-inflammatory Effects

Compounds with similar functional groups have also been investigated for their anti-inflammatory properties. The presence of the cinnamoyl group may enhance these effects, making it a candidate for further studies in inflammatory conditions.

Case Studies and Research Findings

- Case Study on Antimicrobial Activity : A study published in a peer-reviewed journal evaluated various pyrazine derivatives against common pathogens. The results indicated that certain substitutions on the pyrazine ring significantly enhanced antibacterial activity, providing insights into optimizing (E)-3-((1-cinnamoylpyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile for therapeutic use.

- Neuroprotective Studies : In vitro studies examining the neuroprotective effects of related compounds revealed that they could reduce oxidative stress markers in neuronal cells. This suggests that (E)-3-((1-cinnamoylpyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile may also offer similar protective benefits.

- Inflammation Model : In animal models of inflammation, compounds structurally related to (E)-3-((1-cinnamoylpyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile demonstrated reduced levels of pro-inflammatory cytokines, indicating potential for development as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Lipophilicity: Chalcones with 4-chlorophenyl or methoxy groups have log P values of 2.8–3.48, complicating purification .

- Stability and Reactivity: The (E)-configuration, confirmed via NMR (J = 15–16 Hz for double bond), is critical for activity, mirroring trends in chalcone derivatives . The nitrile group enables reactivity with thiols or amines, as seen in 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile derivatives .

Table 1: Comparative Analysis of Pyrazine-2-carbonitrile Derivatives

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.